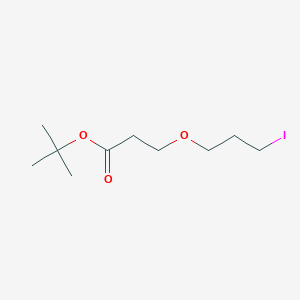

tert-Butyl 3-(3-iodopropoxy)propanoate

Description

Properties

Molecular Formula |

C10H19IO3 |

|---|---|

Molecular Weight |

314.16 g/mol |

IUPAC Name |

tert-butyl 3-(3-iodopropoxy)propanoate |

InChI |

InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-8H2,1-3H3 |

InChI Key |

SDAPOYSETFJZGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl 3-(3-Hydroxypropoxy)propanoate

- Structure : Differs by replacing iodine with a hydroxyl group (C₁₀H₂₀O₄, MW 204.26 g/mol) .

- Synthesis : Prepared via esterification of 1,3-propanediol with tert-butyl acrylate in acetonitrile using Triton B as a base .

- Reactivity: The hydroxyl group enables further functionalization (e.g., iodination to yield tert-butyl 3-(3-iodopropoxy)propanoate) .

- Applications : Serves as a precursor for PROTAC synthesis .

tert-Butyl 3-(2-Iodoethoxy)propanoate

- Structure : Features a shorter ethoxy chain with iodine at the 2-position (C₉H₁₇IO₃, MW 300.13 g/mol) .

- Synthesis : Likely synthesized via similar iodination methods but starting from a 2-hydroxyethoxy precursor.

- Reactivity : The shorter chain may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.

- Stability : Light-sensitive; requires storage at 2–8°C in the dark .

tert-Butyl 3-(2-(2-Hydroxyethoxy)ethoxy)propanoate

- Structure : Contains a polyethylene glycol (PEG)-like chain (C₁₂H₂₄O₆, MW 264.32 g/mol) .

- Synthesis : Produced via stepwise etherification of tert-butyl acrylate with ethylene glycol derivatives .

- Applications : Used in biocompatible polymer synthesis and drug delivery systems due to its hydrophilic PEG chain .

tert-Butyl 3-(3-Trifluoromethylphenyl)propanoate

- Structure : Substitutes the iodopropoxy group with a trifluoromethylphenyl moiety (C₁₄H₁₇F₃O₂, MW 274.28 g/mol) .

- Reactivity : The electron-withdrawing trifluoromethyl group enhances stability against hydrolysis compared to iodine-containing analogs.

- Applications : Explored in fluorinated drug candidates for improved metabolic stability .

Comparative Data Table

Key Findings and Insights

Reactivity: The iodine atom in this compound makes it highly reactive in Suzuki couplings and nucleophilic substitutions, unlike its hydroxy or PEG-based analogs .

Stability : Iodo compounds require light-protected storage, whereas trifluoromethylphenyl and PEG derivatives exhibit greater environmental stability .

Synthetic Flexibility : Hydroxypropoxy and PEG-ether derivatives serve as versatile intermediates for further modifications, enabling tailored physicochemical properties .

Biological Applications : Iodinated derivatives are pivotal in PROTAC development due to their ability to cross cell membranes and engage E3 ligases .

Q & A

Q. What are the key steps in synthesizing tert-Butyl 3-(3-iodopropoxy)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkoxylation and iodination steps. For example, a three-step protocol (similar to EP 4 374 877 A2) might include:

- Step 1: Alkoxylation using tert-butyl acrylate with a polyether alcohol (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) in THF under NaH catalysis, followed by purification via silica gel chromatography .

- Step 2: Iodination via substitution reactions (e.g., using NaI or KI in polar aprotic solvents like DMF).

Key optimizations include solvent choice (THF for alkoxylation, DMF for iodination), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (excess NaH for deprotonation). Yield improvements often rely on inert atmospheres and moisture-free conditions .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- NMR Spectroscopy: ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.2 ppm for 9H singlet) and iodopropoxy chain (δ 3.4–4.2 ppm for ether protons). The iodine atom’s electron-withdrawing effect shifts adjacent protons downfield .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+Na]⁺ peak at m/z 403.06 for C₁₀H₁₉IO₄).

- TLC: Monitors reaction progress using hexane/ethyl acetate systems (Rf ~0.5 for the target compound) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity and stability under varying conditions?

The tert-butyl group provides steric hindrance, which:

- Enhances stability: Protects the ester moiety from hydrolysis under acidic/basic conditions, as shown in stability studies of similar tert-butyl esters .

- Modulates reactivity: Slows nucleophilic substitution at the iodopropoxy chain due to steric shielding, necessitating polar solvents (e.g., DMSO) or elevated temperatures for efficient reactions .

Degradation studies (e.g., thermal gravimetric analysis) reveal decomposition >200°C, suggesting stability for most lab applications .

Q. What are common side reactions during the synthesis of iodinated propoxy esters, and how can they be mitigated?

- Iodide Disproportionation: I₂ formation in the presence of light/moisture. Mitigation: Use dark storage, anhydrous solvents, and KI as a stabilizer.

- Ether Cleavage: Acidic conditions may cleave the propoxy chain. Solution: Neutralize reaction mixtures promptly and avoid prolonged exposure to strong acids .

- Byproduct Formation: Unreacted tert-butyl acrylate can esterify residual alcohols. Purification via silica chromatography (hexane/EtOAc gradient) isolates the target compound .

Q. How can researchers resolve contradictions in reported yields or purity across studies?

- Variable Solvent Systems: For example, THF vs. DMF in alkoxylation steps may alter yields by 10–15%. Systematic solvent screening (e.g., using Hansen solubility parameters) optimizes dissolution and reaction efficiency .

- Chromatography Protocols: Discrepancies in silica gel pore size or eluent ratios affect purity. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) for quantitative purity assessment .

Methodological Challenges

Q. What strategies ensure reproducible scaling of this compound synthesis from milligram to gram quantities?

Q. How does the iodine atom’s position impact the compound’s utility in cross-coupling reactions?

The β-iodo group in the propoxy chain facilitates:

- Suzuki-Miyaura Coupling: With aryl boronic acids to generate biaryl ethers, useful in polymer chemistry.

- Nucleophilic Substitution: With amines or thiols for functionalized intermediates. Kinetic studies show reaction rates depend on solvent polarity (e.g., DMSO > DMF) .

Data Interpretation and Application

Q. What computational tools predict the compound’s behavior in drug delivery systems?

- Molecular Dynamics (MD): Simulates self-assembly with PEG-based linkers (e.g., tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate) to model micelle formation for hydrophobic drug encapsulation .

- DFT Calculations: Evaluates iodine’s electronegativity effects on bond dissociation energies, guiding stability predictions .

Q. How can researchers validate the compound’s environmental safety profile?

- Ecotoxicity Assays: Use Daphnia magna or algae models to assess acute toxicity (LC₅₀/EC₅₀).

- Degradation Studies: Hydrolysis under pH 5–9 conditions monitors iodide release (via ion chromatography), ensuring compliance with EPA guidelines .

Contradictory Evidence Analysis

Q. Why do patent and journal reports differ in optimal reaction temperatures for iodination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.